molecular formula C16H28N4O6 B608368 Carbamic acid, N-[5-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,4,5,6-tetrahydro-4-oxo-1,3,5-triazin-2-yl]-, heptyl ester CAS No. 815588-85-3

Carbamic acid, N-[5-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,4,5,6-tetrahydro-4-oxo-1,3,5-triazin-2-yl]-, heptyl ester

Cat. No.: B608368
CAS No.: 815588-85-3
M. Wt: 372.42 g/mol
InChI Key: SZWIAFVYPPMZML-YNEHKIRRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

KP-1461 is synthesized through a multi-step process that involves the modification of a deoxycytidine analogue. The synthetic route typically includes the following steps:

    Protection of the hydroxyl groups: The hydroxyl groups of the deoxycytidine are protected to prevent unwanted reactions during subsequent steps.

    Introduction of the modified base: A modified base that can tautomerize between cytosine and thymine forms is introduced. This step is crucial for the mutagenic properties of KP-1461.

    Deprotection: The protective groups are removed to yield the final compound.

Industrial Production Methods

Industrial production of KP-1461 involves scaling up the synthetic route described above. The process is optimized for yield and purity, and stringent quality control measures are implemented to ensure the consistency of the final product. The production process also includes purification steps such as crystallization and chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

KP-1461 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of KP-1461. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .

Scientific Research Applications

KP-1461 has several scientific research applications, including:

Mechanism of Action

KP-1461 exerts its effects by introducing continual mutations into HIV during viral replication by reverse transcriptase. These mutations decrease virus viability and are eventually lethal. This mechanism, known as selective viral mutagenesis or lethal mutagenesis, is novel to the nucleoside analogue class. Unlike approved nucleoside reverse transcriptase inhibitors that contain a modified sugar and unmodified base, KP-1461 has a modified base that allows multiple base pairing. After conversion to KP-1212, the compound is metabolized to a triphosphate and incorporated into the HIV-1 genome by reverse transcriptase .

Comparison with Similar Compounds

KP-1461 is unique in its mechanism of action compared to other nucleoside reverse transcriptase inhibitors. Similar compounds include:

KP-1461’s ability to induce lethal mutagenesis sets it apart from these compounds, as it targets all viral proteins rather than a single protein, potentially leading to a broader antiviral effect .

Properties

Key on ui mechanism of action

KP-1461 is the oral prodrug of KP-1212. KP-1461 is also known as SN1212. KP-1461 introduces continual mutations into HIV during viral replication by reverse transcriptase (RT). These mutations decrease virus viability and are eventually lethal. This mechanism, selective viral mutagenesis or lethal mutagenesis, is novel to the nucleoside analogue class. Unlike approved nucleoside RT inhibitors (NRTIs) that contain a modified sugar and unmodified base, KP-1461 has a modified base that allows multiple base pairing. Because KP-1461 pairs with multiple bases, it is able to target all viral proteins rather than a single protein. KP-1461, after conversion to KP-1212, is metabolized to a triphosphate and incorporated into the HIV-1 genome by RT. The drug is similarly incorporated into human mitochondrial DNA polymerase. The active substance KP-1212 has been shown to inhibit antiviral activity in tissues after just one pass; accumulation has been shown to eradicate the virus entirely. HIV strains treated with KP-1212 also showed increased sensitivity to zidovudine.

CAS No.

815588-85-3

Molecular Formula

C16H28N4O6

Molecular Weight

372.42 g/mol

IUPAC Name

heptyl N-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1,4-dihydro-1,3,5-triazin-2-yl]carbamate

InChI

InChI=1S/C16H28N4O6/c1-2-3-4-5-6-7-25-16(24)19-14-17-10-20(15(23)18-14)13-8-11(22)12(9-21)26-13/h11-13,21-22H,2-10H2,1H3,(H2,17,18,19,23,24)/t11-,12+,13+/m0/s1

InChI Key

SZWIAFVYPPMZML-YNEHKIRRSA-N

SMILES

CCCCCCCOC(=O)NC1=NCN(C(=O)N1)C2CC(C(O2)CO)O

Isomeric SMILES

CCCCCCCOC(=O)NC1=NCN(C(=O)N1)[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

CCCCCCCOC(=O)NC1=NCN(C(=O)N1)C2CC(C(O2)CO)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KP-1461;  KP1461;  KP 1461

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbamic acid, N-[5-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,4,5,6-tetrahydro-4-oxo-1,3,5-triazin-2-yl]-, heptyl ester
Reactant of Route 2
Carbamic acid, N-[5-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,4,5,6-tetrahydro-4-oxo-1,3,5-triazin-2-yl]-, heptyl ester
Reactant of Route 3
Carbamic acid, N-[5-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,4,5,6-tetrahydro-4-oxo-1,3,5-triazin-2-yl]-, heptyl ester
Reactant of Route 4
Carbamic acid, N-[5-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,4,5,6-tetrahydro-4-oxo-1,3,5-triazin-2-yl]-, heptyl ester
Reactant of Route 5
Carbamic acid, N-[5-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,4,5,6-tetrahydro-4-oxo-1,3,5-triazin-2-yl]-, heptyl ester
Reactant of Route 6
Carbamic acid, N-[5-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,4,5,6-tetrahydro-4-oxo-1,3,5-triazin-2-yl]-, heptyl ester

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